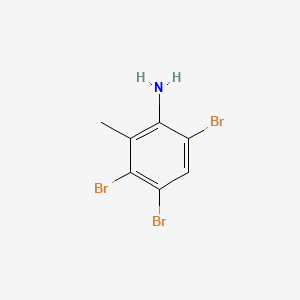

3,4,6-Tribromo-2-methylaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, or anilines, are fundamental building blocks in organic synthesis, renowned for the rich chemistry of the amino group and the aromatic ring. The introduction of bromine atoms onto the aniline (B41778) scaffold, creating substituted bromoanilines, dramatically influences the electron density and steric environment of the molecule. This, in turn, modulates the reactivity of both the amino group and the aromatic ring in various chemical transformations.

The amino group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. youtube.comdoubtnut.com However, its high reactivity can sometimes lead to multiple substitutions, as seen in the reaction of aniline with bromine water, which readily produces 2,4,6-tribromoaniline (B120722). youtube.comwikipedia.org To achieve more selective bromination, the reactivity of the amino group is often tempered by converting it into an acetamide (B32628) group. This less-activating group still directs to the ortho and para positions but allows for more controlled, stepwise introduction of bromine. youtube.com

Significance of Brominated Aromatic Systems in Contemporary Chemical Research

Brominated aromatic systems are of paramount importance in modern chemical research due to their wide-ranging applications. nih.gov They serve as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. nih.govsmolecule.comontosight.ai The carbon-bromine bond is a key functional group that can be readily transformed through various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitution, and the formation of organometallic reagents like Grignard and organolithium compounds. nih.gov This versatility makes brominated aromatics indispensable tools for the construction of intricate molecular frameworks.

Furthermore, the presence of bromine atoms can confer unique biological activities and physical properties to a molecule. For instance, many brominated compounds exhibit flame-retardant properties. wikipedia.org In medicinal chemistry, the incorporation of bromine can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br3N |

|---|---|

Molecular Weight |

343.84 g/mol |

IUPAC Name |

3,4,6-tribromo-2-methylaniline |

InChI |

InChI=1S/C7H6Br3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |

InChI Key |

GEYHZUNOVOGZEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)Br)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Tribromo 2 Methylaniline

Historical and Contemporary Synthetic Routes to Polybrominated Anilines

The synthesis of polybrominated anilines has a rich history rooted in the broader field of aromatic chemistry. Early methods often involved direct bromination of aniline (B41778) or its simple derivatives using elemental bromine. wikipedia.orgyoutube.com These reactions, while often effective in producing polybrominated products, typically lacked regiocontrol, leading to mixtures of isomers. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a precipitate. wikipedia.orgyoutube.comijcrt.org

Contemporary synthetic strategies have evolved to address the challenge of regioselectivity. Modern approaches often employ a variety of brominating agents and catalysts to control the position of bromine substitution on the aniline ring. These methods are crucial for the synthesis of specific isomers required for various applications, including pharmaceuticals and materials science. The development of these techniques is driven by the need for efficient and selective access to complex aromatic structures.

Regioselective Bromination Strategies of 2-Methylaniline Precursors

The synthesis of 3,4,6-Tribromo-2-methylaniline necessitates precise control over the bromination of the 2-methylaniline (o-toluidine) starting material. The methyl and amino groups on the aromatic ring direct the incoming electrophiles to specific positions, but achieving the desired 3,4,6-tribromo substitution pattern requires careful consideration of reaction conditions and reagents.

The directing effects of the amino and methyl groups are key to understanding the regioselectivity. The amino group is a powerful activating group and ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. This interplay can lead to a mixture of products if not properly controlled. Strategies to achieve regioselectivity often involve the use of protecting groups for the highly activating amino group to moderate its directing effect, or the use of specific brominating agents that exhibit steric hindrance, thereby favoring substitution at less hindered positions.

Advanced Synthetic Protocols and Reaction Optimization for this compound

The synthesis of this compound can be achieved through several advanced synthetic protocols, each with its own advantages and challenges. These methods are designed to maximize yield and purity while minimizing the formation of unwanted isomers.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for the functionalization of aromatic rings and is the most common method for introducing bromine atoms. total-synthesis.comwikipedia.org In the context of synthesizing this compound, this approach involves the reaction of 2-methylaniline with a suitable brominating agent.

The mechanism proceeds through the attack of the electron-rich aromatic ring on an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.com Subsequent loss of a proton restores the aromaticity of the ring, resulting in the brominated product. lumenlearning.com

Common brominating agents for this purpose include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS). The choice of solvent can also influence the reaction's outcome. For example, using acetic acid as a solvent is a common practice in the bromination of anilines. youtube.comijcrt.org

Table 1: Comparison of Electrophilic Brominating Agents

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Br₂/Lewis Acid | Typically requires a catalyst like FeBr₃ or AlCl₃. lumenlearning.com | Highly reactive, effective for less reactive substrates. | Can be harsh, may lead to over-bromination or side reactions. |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator or light for allylic/benzylic bromination, but can also be used for aromatic bromination, sometimes with an acid catalyst. nih.gov | Milder than Br₂, more selective in some cases. | Can be less reactive than Br₂, may require specific conditions to be effective for aromatic substitution. |

| Br₂ in Acetic Acid | A common method for brominating anilines. youtube.comijcrt.org | Generally effective for activated rings like anilines. | Can still lead to mixtures of isomers if not carefully controlled. |

Metal-Catalyzed Bromination Techniques

In recent years, metal-catalyzed C-H activation and functionalization reactions have emerged as powerful tools for the synthesis of complex molecules. uva.nl These methods can offer high regioselectivity that is complementary to traditional electrophilic substitution patterns. While specific examples for the direct synthesis of this compound via this route are not extensively documented in the provided search results, the general principles of metal-catalyzed halogenation are relevant.

Catalysts based on metals like palladium (Pd), rhodium (Rh), or ruthenium (Ru) can direct the bromination to specific C-H bonds through various mechanisms, often involving the use of a directing group. This approach has the potential to provide a more controlled and efficient synthesis of highly substituted anilines. For instance, palladium-catalyzed C-H olefination of aniline derivatives has been developed, showcasing the potential for selective functionalization at the para position. uva.nl

Multistep Synthesis Pathways

A multistep synthesis approach can provide greater control over the final substitution pattern of the aniline ring. researchgate.net This strategy often involves the introduction of bromine atoms in a stepwise manner, sometimes in conjunction with the use of protecting groups or the conversion of one functional group to another.

One possible multistep route could involve:

Protection of the amino group: The highly activating amino group of 2-methylaniline can be protected, for example, as an acetanilide. This moderates its activating effect and provides steric bulk, which can influence the regioselectivity of subsequent bromination steps.

Stepwise Bromination: The protected aniline can then be subjected to sequential bromination reactions. The conditions of each step can be tailored to introduce bromine atoms at the desired positions.

Deprotection: Finally, the protecting group is removed to yield the target this compound.

Another multistep approach could involve starting with a different precursor, such as a nitrotoluene derivative. For example, the bromination of 4-nitrotoluene (B166481) followed by reduction of the nitro group is a known method for producing bromo-methylanilines. google.com This highlights how manipulating the electronic nature of the ring through different functional groups can be a key strategy in a multistep synthesis.

Table 2: Example of a Multistep Synthesis Strategy

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Acetanilide formation from 2-methylaniline | Protection of the amino group to control reactivity and direct substitution. |

| 2 | Bromination of the acetanilide | Introduction of bromine atoms at specific positions (e.g., para to the amido group). |

| 3 | Further bromination | Introduction of additional bromine atoms. |

| 4 | Hydrolysis of the acetanilide | Deprotection to reveal the final this compound. |

Mechanochemical Synthesis Considerations

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging and sustainable approach to synthesis. beilstein-journals.org These reactions are often performed in the absence of a solvent or with minimal solvent (liquid-assisted grinding), which can lead to different reactivity and selectivity compared to traditional solution-phase chemistry.

While a specific mechanochemical synthesis for this compound is not detailed in the provided search results, the principles of mechanochemistry suggest it could be a viable alternative. Ball milling is a common technique where the reactants are placed in a container with grinding media (balls) and subjected to high-energy shaking or rotation. researchgate.net This method has been successfully applied to a variety of organic reactions, including condensations, couplings, and the synthesis of metal-organic frameworks. beilstein-journals.orgresearchgate.net The application of mechanochemistry to the bromination of anilines could potentially offer advantages in terms of reaction time, yield, and environmental impact.

Chemical Reactivity and Transformation Mechanisms of 3,4,6 Tribromo 2 Methylaniline

Reactions at the Amine Functionality: Alkylation, Acylation, and Condensation

The primary amine group in 3,4,6-Tribromo-2-methylaniline is a key site for various chemical transformations.

Alkylation: The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. The reaction of primary amines with alkyl halides can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The steric hindrance caused by the ortho-methyl group and the adjacent bromine atom can influence the rate and extent of alkylation.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acylated derivatives (amides). This reaction is often used to protect the amine group or to introduce new functional moieties. For instance, the reaction of an aniline (B41778) derivative with an acyl chloride in the presence of a base yields an amide.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). For example, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding imine in excellent yield. nih.gov This type of reaction is fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

Oxidative Transformations and Electrochemical Behavior of Brominated Anilines

The oxidation of anilines can be a complex process, leading to a variety of products depending on the oxidant and reaction conditions. The presence of bromine atoms on the aniline ring influences the electron density and can affect the outcome of oxidative reactions.

Studies on the oxidative bromination of anilines have shown that various brominating agents can be employed to introduce bromine atoms onto the aromatic ring. sioc-journal.cnresearchgate.netepa.gov For instance, a mixture of sodium bromide (or potassium bromide) and hydrogen peroxide in acidic medium can be used for the oxidative bromination of aniline and its derivatives. researchgate.netepa.gov The reaction of aniline with acidic bromate (B103136) can lead to oscillatory oxidation and the formation of novel products, including brominated 1-phenylpyrroles and 1-phenylmaleimides, through a proposed mechanism involving anilino radicals and 1,4-benzoquinone. nih.gov

The electrochemical behavior of brominated anilines is also of interest. Electrochemical methods can be used to promote halogenation reactions.

Transition Metal-Catalyzed Coupling Reactions with this compound

The bromine substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and other bonds. researchgate.netustc.edu.cndntb.gov.ua

Palladium catalysts are widely used in cross-coupling reactions due to their high activity and functional group tolerance. researchgate.netqualitas1998.net

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction allows for the formation of a new C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. ustc.edu.cnyoutube.com this compound can act as the amine component in couplings with other aryl halides, or its bromine atoms can be substituted by other amines. The choice of ligands, such as BrettPhos and RuPhos, is crucial for achieving high efficiency and broad substrate scope. rsc.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. youtube.com

Palladium-Catalyzed C-C Cross-Coupling: Several named reactions fall under this category, including Suzuki, Heck, and Sonogashira couplings. qualitas1998.netyoutube.com

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govuwindsor.ca This is a versatile method for forming biaryl structures. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergoes Suzuki coupling with various boronic acids in the presence of a palladium(0) catalyst to yield mono- and disubstituted products. nih.gov

Heck Coupling: This reaction couples an aryl halide with an alkene. ustc.edu.cn

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Palladium-Catalyzed C-Br Cross-Coupling: While less common, methodologies for C-Br bond formation can also be catalyzed by palladium.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, etc.) or migratory insertion (for Heck), and reductive elimination. youtube.comuwindsor.ca

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst + Base + Ligand | Arylated Amine |

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Pd Catalyst + Base | Biaryl or Vinylarene |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst + Base | Substituted Alkene |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | Aryl Alkynes |

Besides palladium, other transition metals like nickel, copper, and rhodium can also catalyze cross-coupling and other transformations of aryl halides. ustc.edu.cnnih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity, for example, in the coupling of unreactive aryl electrophiles. ustc.edu.cn

Copper-Catalyzed Reactions (Ullmann Condensation): Historically, copper has been used for the coupling of aryl halides with various nucleophiles, including amines and alcohols, although these reactions often require harsh conditions. Modern variations have improved the scope and conditions of these reactions. ustc.edu.cn

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts are particularly useful for C-H activation and annulation reactions, enabling the construction of complex heterocyclic systems from substrates like N-aryl-2-aminopyridines. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3,4,6 Tribromo 2 Methylaniline

Vibrational Spectroscopy Analysis (FT-IR, Raman) and Detailed Band Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural features of molecules. biointerfaceresearch.comnih.gov For related bromo-methylaniline compounds, these analyses, often supported by computational methods like Density Functional Theory (DFT), allow for precise assignment of fundamental vibrational modes. nih.gov

The vibrational spectrum of 3,4,6-Tribromo-2-methylaniline is characterized by distinct bands corresponding to the functional groups present. The N-H stretching vibrations of the primary amine group are typically observed in the high-frequency region of the FT-IR and Raman spectra. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ range. researchgate.net

The methyl group introduces its own set of characteristic vibrations. The C-H stretching vibrations of the methyl group are also found in the high-frequency region. Other vibrations such as C-C stretching within the phenyl ring, and in-plane and out-of-plane bending of C-H and N-H bonds, occur at lower frequencies. researchgate.net The presence of heavy bromine atoms significantly influences the vibrational frequencies, particularly those involving the carbon-bromine bonds (C-Br), which are expected at lower wavenumbers.

A detailed assignment of the major vibrational bands for a related compound, 2-bromo-4-methylaniline, provides a reference for interpreting the spectrum of this compound. nih.gov

Table 1: Illustrative Vibrational Band Assignments for a Substituted Aniline (B41778) This table is based on data for related compounds and illustrates expected vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H Stretching |

| ~3100-3000 | Aromatic C-H Stretching |

| ~2950-2850 | Methyl C-H Stretching |

| ~1600 | N-H Bending (Scissoring) |

| ~1500-1400 | Aromatic C=C Stretching |

| ~1260 | C-N Stretching |

| Below 1000 | C-Br Stretching and other deformations |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic proton, the amine protons, and the methyl protons. The sole aromatic proton (H-5) would appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the surrounding bromine and methyl substituents. The protons of the amine group (-NH₂) would also give rise to a signal, the position of which can be affected by solvent and concentration. The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (bromine, methyl, and amino groups). The carbon of the methyl group would appear at a characteristic upfield chemical shift. For the parent compound, 2,4,6-tribromoaniline (B120722), ¹³C NMR data is available and serves as a useful comparison. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments made from 1D NMR spectra. csic.es COSY would show correlations between coupled protons, although in this specific molecule with only one aromatic proton, its utility would be for confirming the absence of proton-proton coupling for the aromatic and methyl singlets. HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the methyl proton signal to the methyl carbon signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles and data from similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.0-2.5 (s, 3H) | ~15-25 |

| -NH₂ | Variable | - |

| C-H (aromatic) | ~7.0-7.5 (s, 1H) | ~120-130 |

| C-Br | - | ~100-120 |

| C-N | - | ~140-150 |

| C-CH₃ | - | ~125-135 |

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule and for studying its fragmentation pathways upon ionization. chemguide.co.uk

For this compound (C₇H₆Br₃N), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The presence of three bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. whitman.edu This would manifest as a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.

Electron ionization mass spectrometry would induce fragmentation of the molecular ion. libretexts.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom, the loss of the amino group, and cleavage of the ring. For this particular molecule, the loss of a bromine atom or a methyl radical would also be expected fragmentation pathways. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| [M]⁺ | C₇H₆Br₃N⁺ |

| [M-H]⁺ | C₇H₅Br₃N⁺ |

| [M-CH₃]⁺ | C₆H₃Br₃N⁺ |

| [M-Br]⁺ | C₇H₆Br₂N⁺ |

| [M-HBr]⁺ | C₇H₅Br₂N⁺ |

X-ray Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Conformation in the Solid State

X-ray diffraction analysis of a suitable single crystal of this compound would reveal the precise spatial arrangement of its atoms. This includes the bond lengths of C-C, C-N, C-H, and C-Br bonds, as well as the bond angles within the aromatic ring and involving the substituents. The planarity of the benzene (B151609) ring and the orientation of the amino and methyl groups relative to the ring would be determined. The conformation of the molecule in the solid state is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Computational and Theoretical Investigations of 3,4,6 Tribromo 2 Methylaniline

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure and optimized geometry of 3,4,6-Tribromo-2-methylaniline. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for this purpose. DFT, particularly using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p), has been shown to provide reliable results for halogenated aniline (B41778) derivatives. asianpubs.orgnih.gov

These calculations begin by finding the molecule's minimum energy conformation, optimizing all bond lengths, bond angles, and dihedral angles. The substitution pattern—three bromine atoms, a methyl group, and an amino group—introduces significant steric and electronic effects that distort the benzene (B151609) ring from a perfect hexagon. Theoretical calculations can precisely quantify these geometric parameters. For instance, the C-Br, C-N, and C-C bond lengths and the angles between substituents are determined, providing a detailed three-dimensional picture of the molecule.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations for substituted anilines. Actual values for this compound would require a specific calculation.

| Parameter | Description | Typical Calculated Value Range |

| r(C-Br) | Carbon-Bromine bond length | 1.89 - 1.92 Å |

| r(C-N) | Carbon-Nitrogen bond length | 1.40 - 1.43 Å |

| r(C-C) | Aromatic Carbon-Carbon bond length | 1.38 - 1.41 Å |

| r(N-H) | Nitrogen-Hydrogen bond length | ~1.01 Å |

| ∠(C-C-Br) | Carbon-Carbon-Bromine bond angle | 118° - 122° |

| ∠(C-C-N) | Carbon-Carbon-Nitrogen bond angle | 119° - 121° |

Prediction and Interpretation of Vibrational Spectra through Computational Methods

Computational methods are essential for predicting and interpreting the vibrational spectra (FT-IR and FT-Raman) of complex molecules like this compound. Following geometric optimization, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)). nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (typically around 0.96) to improve agreement with experimental data. asianpubs.org

The analysis of these spectra involves assigning specific vibrational modes to the calculated frequencies. This is aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration. Key vibrational modes for this compound include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations.

C-H Stretching: These arise from both the aromatic ring and the methyl (-CH₃) group.

C-N Stretching: Vibration of the bond connecting the amino group to the aromatic ring.

C-Br Stretching: Characteristic vibrations for the carbon-bromine bonds, typically found at lower frequencies.

Ring Vibrations: Complex stretching and bending modes of the benzene ring skeleton.

Table 2: Illustrative Vibrational Mode Assignments for this compound This table shows representative vibrational modes and their typical frequency ranges for substituted anilines.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| ν_as(NH₂) | 3500 - 3550 | Asymmetric N-H stretch |

| ν_s(NH₂) | 3400 - 3450 | Symmetric N-H stretch |

| ν(CH₃) | 2950 - 3000 | Methyl C-H stretch |

| ν(C=C) | 1550 - 1620 | Aromatic ring stretch |

| δ(NH₂) | 1590 - 1640 | N-H scissoring (bending) |

| ν(C-N) | 1250 - 1350 | C-N stretch |

| ν(C-Br) | 500 - 650 | C-Br stretch |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comthaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For this compound, the distribution and energy of these orbitals are calculated using methods like DFT. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO is typically distributed over the aromatic ring, representing the region that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability and reactivity. ripublication.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive, whereas a larger gap implies higher kinetic stability. mdpi.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 3: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Index of chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with surrounding molecules (e.g., in a solvent or a crystal lattice). nih.govmdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and solving Newton's equations of motion for every atom. This allows for the exploration of:

Conformational Dynamics: The rotation of the methyl and amino groups can be observed over time, revealing the most stable and frequently accessed conformations.

Intermolecular Interactions: The simulation can characterize the non-covalent interactions between molecules. For this compound, this would include hydrogen bonds formed between the amino group of one molecule and an electronegative atom (like nitrogen or bromine) of a neighboring molecule. Halogen bonding, where a bromine atom acts as an electrophilic region, could also be a significant interaction.

Solvation Effects: By simulating the molecule in a solvent like water or methanol, one can study how the solvent structure forms around the solute and how it influences the molecule's conformation and dynamics.

Charge Distribution and Electrostatic Potential Surface Analysis

Understanding the distribution of electronic charge within this compound is crucial for predicting its reactivity and intermolecular interactions. The charge distribution can be quantified using methods like Mulliken population analysis, which assigns a partial charge to each atom in the molecule. ripublication.com

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the molecule's electron density surface, revealing its charge distribution and reactive sites. mdpi.com

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be located around the highly electronegative nitrogen and bromine atoms. mdpi.com

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are typically found around the hydrogen atoms of the amino and methyl groups. mdpi.com

Neutral Regions (Green): These areas have a near-zero potential.

The MEP surface provides a clear, visual guide to the molecule's polarity and helps predict how it will interact with other molecules, such as substrates, receptors, or other reagents. thaiscience.info

Applications of 3,4,6 Tribromo 2 Methylaniline in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Architectures

There is no specific information available in peer-reviewed literature or patents that details the use of 3,4,6-Tribromo-2-methylaniline as a precursor in the synthesis of complex organic architectures. While its poly-brominated structure makes it a potential candidate for cross-coupling reactions or other functionalizations to build larger, more complex molecules, no concrete examples have been published.

Role in the Development of Specialty Dyes and Pigments

Although aniline (B41778) derivatives are fundamental in the dye industry, there are no specific records, patents, or research articles that describe the use of this compound in the synthesis of specialty dyes or pigments. The influence of its specific substitution pattern on chromophoric properties has not been documented.

Intermediate in the Preparation of Advanced Materials and Functional Molecules

No published studies were found that utilize this compound as an intermediate for advanced materials, such as polymers, liquid crystals, or functional molecules with specific electronic or optical properties.

Application in Ligand Design for Organometallic Catalysis

A search of the scientific literature did not yield any instances of this compound, or derivatives thereof, being used in ligand design for organometallic catalysis. The potential steric and electronic effects of this specific substitution pattern on a metal center have not been explored in published research.

Derivatives and Analogs of 3,4,6 Tribromo 2 Methylaniline

Synthesis and Characterization of Substituted 3,4,6-Tribromo-2-methylaniline Derivatives

The synthesis of derivatives from this compound serves as a pathway to more complex organic molecules. The parent compound itself is typically synthesized through the controlled bromination of 2-methylaniline, using reagents like bromine in solvents such as acetic acid or chloroform. Careful temperature control is necessary to achieve the desired tribromination pattern and avoid over-bromination.

Once this compound is obtained, it can be used as a building block for further synthesis. The reactivity of the amino group and the bromine substituents allows for a variety of derivatization reactions:

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce new functional groups. For instance, reaction with alkyl halides or aryl halides under appropriate conditions can yield N-substituted derivatives.

Diazotization: The primary aromatic amine group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

Substitution of Bromine Atoms: The bromine atoms on the aromatic ring can be substituted through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups.

The characterization of these newly synthesized derivatives is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Spectroscopic Methods:

FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify the presence of key functional groups. For example, the N-H stretching vibrations in the starting material would be absent or shifted in N-substituted derivatives.

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and environment of protons and carbon atoms.

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. The distinct isotopic pattern of bromine is particularly useful in identifying brominated compounds. acs.org

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional molecular structure.

While specific literature on a wide array of derivatives of this compound is not abundant, the synthesis of related compounds, such as derivatives of 3-bromo-2-methylaniline, has been reported for applications in pharmaceuticals. chemicalbook.com These studies demonstrate the utility of brominated methylanilines as intermediates in the synthesis of complex molecules like selective BTK inhibitors. chemicalbook.com

Structure-Reactivity Relationships within the Brominated Methylaniline Series

The reactivity of brominated methylanilines is governed by the electronic and steric effects of the substituents on the aromatic ring. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and activating, while the bromine (-Br) atoms are deactivating yet ortho-, para-directing due to a combination of inductive and resonance effects.

In the context of electrophilic aromatic substitution, the following relationships can be observed:

Activating and Directing Effects: The -NH₂ group is a strong activating group that directs incoming electrophiles to the ortho and para positions. The -CH₃ group is also activating and ortho-, para-directing. In 2-methylaniline (o-toluidine), these effects reinforce each other, leading to high reactivity. japsr.iniosrjournals.org

Deactivating Effect of Bromine: Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. As the number of bromine atoms on the ring increases, the ring becomes progressively less reactive towards further electrophilic substitution.

Steric Hindrance: The substituents' size can influence the position of further reactions. For example, the methyl group and bromine atoms in this compound create significant steric hindrance around the ring, which can affect the feasibility and regioselectivity of subsequent substitution reactions.

Kinetic studies on the halogenation of anilines and toluidines provide insights into their relative reactivities. For instance, the rate of halogenation is influenced by the nature and position of the substituents. Studies on the chlorination of toluidines have shown the reactivity order to be p-toluidine (B81030) > o-toluidine (B26562) > aniline (B41778), highlighting the activating effect of the methyl group. iosrjournals.org When considering the bromination of p-toluidine, the reaction is first order with respect to both the amine and bromine. researchgate.net

The basicity of the amino group is also a key aspect of reactivity. The electron-withdrawing bromine atoms decrease the electron density on the nitrogen atom, making tribrominated anilines significantly weaker bases than their non-brominated counterparts. learncbse.in

The following table summarizes the expected influence of substituents on the reactivity of the aromatic ring in the brominated methylaniline series.

| Compound | Substituents | Expected Reactivity towards Electrophiles |

| 2-Methylaniline | -NH₂, -CH₃ | High |

| Bromo-2-methylaniline | -NH₂, -CH₃, -Br | Moderate |

| Dibromo-2-methylaniline | -NH₂, -CH₃, -Br₂ | Low |

| This compound | -NH₂, -CH₃, -Br₃ | Very Low |

Comparative Studies with other Halogenated Anilines

Comparing this compound with other halogenated anilines, such as its chlorinated analog, reveals the influence of the specific halogen atom on the compound's properties. The primary differences arise from the size, electronegativity, and polarizability of the halogen.

A direct comparison can be made with 2,4,6-trichloroaniline (B165571). wikipedia.org While data for this compound is less available, a comparison between 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline provides a useful analogy. wikipedia.orgnih.govwikipedia.orgnih.gov

| Property | 2,4,6-Tribromoaniline | 2,4,6-Trichloroaniline | Influence of Halogen |

| Molar Mass | 329.82 g/mol nih.gov | 196.46 g/mol wikipedia.org | Bromine is significantly heavier than chlorine, leading to a higher molar mass and density. |

| Melting Point | 120-122 °C nih.gov | 78.5 °C wikipedia.org | The larger size and greater polarizability of bromine lead to stronger intermolecular van der Waals forces, resulting in a higher melting point for the bromo derivative. |

| Boiling Point | 300 °C nih.gov | 262 °C wikipedia.org | Similar to the melting point, the stronger intermolecular forces in the bromo compound lead to a higher boiling point. |

| Solubility in Water | Insoluble nih.gov | 40 mg/L wikipedia.org | Both are poorly soluble in water due to their hydrophobic aromatic rings. The larger size of the tribromo compound may lead to even lower solubility. |

| Acidity (pKa of conjugate acid) | Not specified | 0.07 wikipedia.org | The electronegativity difference (Cl > Br) suggests that the trichloroaniline would be a slightly weaker base (stronger conjugate acid) due to a stronger electron-withdrawing inductive effect from the chlorine atoms. |

| Reactivity | Generally less reactive | Generally more reactive | The C-Br bond is weaker than the C-Cl bond, which can influence reactivity in reactions involving cleavage of the carbon-halogen bond. In electrophilic substitutions, both are deactivating, but the difference in electronegativity might play a role. |

The presence of the methyl group in this compound will modify these properties compared to 2,4,6-tribromoaniline. The methyl group's electron-donating nature will slightly increase the basicity of the amino group and can influence the crystal packing, potentially altering the melting and boiling points.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of 3,4,6-Tribromo-2-methylaniline often involves the use of molecular bromine and chlorinated solvents, which pose environmental and safety concerns. smolecule.com Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

Key areas of development include:

Green Brominating Agents: Research is moving towards replacing hazardous liquid bromine with safer alternatives. sci-hub.st This includes the use of in situ bromine generation systems, such as the combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) or ceric ammonium (B1175870) nitrate (B79036) in aqueous or ethanolic media. sci-hub.stresearchgate.netacs.org These methods offer higher atom economy and reduce the formation of toxic byproducts. du.ac.in

Catalytic Systems: The use of catalysts to improve the efficiency and selectivity of bromination is a significant trend. Graphene oxide has been shown to be a versatile catalyst for the rapid and selective bromination of anilines in water at ambient temperatures, proceeding with 100% atom economy with respect to bromine. researchgate.net Another approach involves using copper(II) halides in ionic liquids, which allows for high yields and regioselectivity under mild conditions without the need for additional hazardous reagents like gaseous HCl. nih.gov

Solvent-Free and Aqueous Reactions: The replacement of volatile organic solvents (VOCs) with water or solvent-free conditions is a cornerstone of green chemistry. youtube.com The development of bromination reactions in aqueous media is being actively explored to minimize environmental impact. researchgate.netresearchgate.net

Photocatalysis: Recent advances in photoredox catalysis offer novel pathways for aniline (B41778) synthesis and functionalization. galchimia.com Exploring photocatalytic methods for the direct C-H bromination of 2-methylaniline could provide a highly selective and energy-efficient route to this compound.

Table 1: Comparison of Traditional vs. Sustainable Bromination Methods

| Parameter | Traditional Method | Emerging Sustainable Methods |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | KBr/KBrO₃, Ceric Ammonium Nitrate/KBr, N-bromosuccinimide (NBS) sci-hub.stresearchgate.netresearchgate.net |

| Solvent | Acetic Acid, Chloroform smolecule.com | Water, Ethanol, Ionic Liquids researchgate.netresearchgate.netnih.gov |

| Catalyst | Often uncatalyzed | Graphene Oxide, Copper Halides researchgate.netnih.gov |

| Conditions | Controlled, often low temperatures | Ambient temperature, mild conditions researchgate.net |

| Byproducts | Corrosive HBr sci-hub.st | Water, recyclable catalysts du.ac.in |

Exploration of Novel Reactivity Patterns and Synthetic Utilities

The unique substitution pattern of this compound, with three bromine atoms and a methyl group, imparts distinct reactivity that can be exploited for the synthesis of more complex molecules. smolecule.com Future research will likely focus on uncovering new reaction pathways and expanding its synthetic applications.

Emerging areas of exploration include:

Site-Selective Cross-Coupling Reactions: Polyhalogenated arenes present a challenge and an opportunity for regioselective functionalization. nih.gov Developing catalytic systems (e.g., using palladium or other transition metals) that can selectively target one of the three C-Br bonds in this compound would open up avenues for stepwise functionalization, allowing for the creation of highly complex and diverse molecular architectures. The relative reactivity of the C-Br bonds at the 3, 4, and 6 positions will be a key area of investigation.

Domino and Tandem Reactions: Designing one-pot procedures that involve this compound as a key substrate can significantly improve synthetic efficiency. This could include tandem sequences like an initial amination or coupling reaction followed by an intramolecular cyclization to build heterocyclic scaffolds. nih.gov

Novel Heterocycle Synthesis: The compound serves as a precursor for synthesizing complex heterocyclic systems. chemicalbook.com For instance, related polyhalogenated anilines are used in the synthesis of carbazoles and carbolines. nih.gov Future work could explore the transformation of this compound into novel nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science.

C-N Bond Formation Strategies: While the aniline nitrogen is a key functional group, exploring reactions that form new C-N bonds at the aromatic ring is a promising direction. This could involve amination of the brominated positions or utilizing the existing amino group to direct further functionalization. nih.gov

Advanced Materials Integration and Functionalization Strategies

The high bromine content and aromatic nature of this compound make it an interesting candidate for integration into advanced materials, imparting specific properties like flame retardancy or modified electronic characteristics.

Future research directions in this area include:

Polymer Functionalization: Incorporating this compound as a monomer or a functional additive in polymers can enhance their thermal stability and fire resistance. The bromine atoms can act as radical traps upon combustion, interrupting the fire cycle.

Surface Modification: The amine group provides a handle for grafting the molecule onto the surface of various materials, such as carbon fibers, nanoparticles, or metal oxides. researchgate.netnih.gov Such functionalization can alter the surface properties, for example, by introducing hydrophobicity or providing sites for further chemical reactions. Research into the bromination of carbon materials to create active sites for subsequent amination highlights a related strategy. researchgate.net

Development of Molecular Conductors and Semiconductors: Halogenated organic compounds are integral to the field of organic electronics. The electron-withdrawing nature of the bromine atoms in this compound can be used to tune the electronic properties of larger conjugated systems, potentially leading to new organic semiconductors or charge-transfer complexes.

Theoretical Validation and Predictive Modeling for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms involving this compound, such as electrophilic substitution or transition metal-catalyzed cross-coupling. nih.govacs.org These calculations can help elucidate transition states, predict reaction barriers, and explain observed regioselectivity, for instance, by calculating the relative stability of intermediates in selective C-Br bond activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can correlate the structural features of this compound and its derivatives with their chemical reactivity or physical properties. nih.govnih.gov By developing predictive models based on descriptors like the octanol-water partition coefficient (log KOW) or electronic parameters, researchers can forecast the behavior of new, related compounds without the need for extensive experimentation. nih.govnih.gov

Predicting Spectroscopic and Electronic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR) to aid in structural characterization. Furthermore, modeling the frontier molecular orbitals (HOMO/LUMO) can provide insights into the electronic properties and reactivity of the molecule, guiding its application in materials science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.